molecular formula C16H28ClNO2S B12760693 1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride CAS No. 109193-54-6

1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride

Cat. No.: B12760693
CAS No.: 109193-54-6
M. Wt: 333.9 g/mol
InChI Key: SVYVZOXDRMYLLB-UHFFFAOYSA-N
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Description

1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is a complex organic compound It is characterized by the presence of a pyrrolidine ring, a thienyl group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a substitution reaction, where a suitable leaving group is replaced by the thienyl moiety.

    Addition of Methyl Groups: Methyl groups can be added through alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The thienyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites and modulating their activity.

    Pathways: Influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrrolidineethanol: A simpler analog without the thienyl and additional methyl groups.

    2-Methyl-3-thienylmethanol: Contains the thienyl group but lacks the pyrrolidine ring.

    Tetramethylpyrrolidine: Lacks the thienyl group and hydroxyl functionality.

Uniqueness

1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

109193-54-6

Molecular Formula

C16H28ClNO2S

Molecular Weight

333.9 g/mol

IUPAC Name

1-(2-methylthiophen-3-yl)oxy-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C16H27NO2S.ClH/c1-12-14(6-9-20-12)19-11-13(18)10-17-15(2,3)7-8-16(17,4)5;/h6,9,13,18H,7-8,10-11H2,1-5H3;1H

InChI Key

SVYVZOXDRMYLLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)OCC(CN2C(CCC2(C)C)(C)C)O.Cl

Origin of Product

United States

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